molecular formula C6H4BrNO B12366630 5-Bromo-3-methylidenepyridin-2-one

5-Bromo-3-methylidenepyridin-2-one

Cat. No.: B12366630
M. Wt: 186.01 g/mol
InChI Key: YWXRYOILHGZPIN-UHFFFAOYSA-N
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Description

5-Bromo-3-methylidenepyridin-2-one is a heterocyclic organic compound that features a bromine atom, a methylidene group, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylidenepyridin-2-one can be achieved through several methods. One common approach involves the bromination of 3-methylpyridin-2-one using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions and yields the desired brominated product .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which undergoes a series of reactions including esterification, reduction, and bromination to yield the final product . This method is advantageous due to its high yield and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylidenepyridin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylidene group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The pyridinone ring can be reduced to form dihydropyridinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido or thiol-substituted pyridinones.

    Oxidation Reactions: Products include carbonyl-containing pyridinones.

    Reduction Reactions: Products include dihydropyridinone derivatives.

Scientific Research Applications

5-Bromo-3-methylidenepyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylidenepyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methylidenepyridin-2-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylidene group

Properties

Molecular Formula

C6H4BrNO

Molecular Weight

186.01 g/mol

IUPAC Name

5-bromo-3-methylidenepyridin-2-one

InChI

InChI=1S/C6H4BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H2

InChI Key

YWXRYOILHGZPIN-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C(C=NC1=O)Br

Origin of Product

United States

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